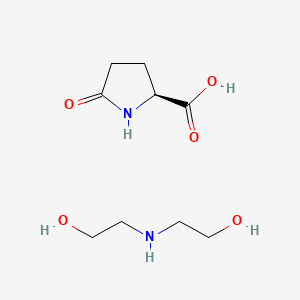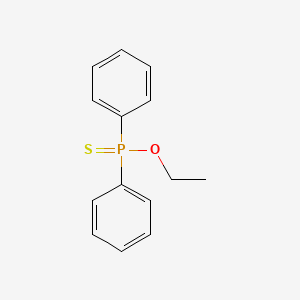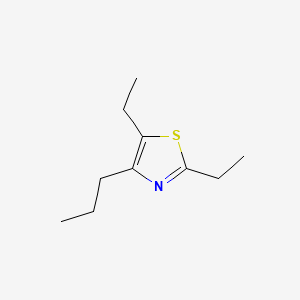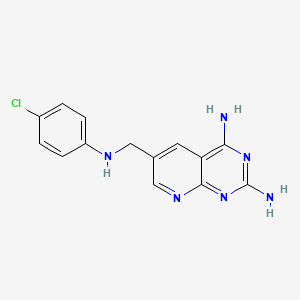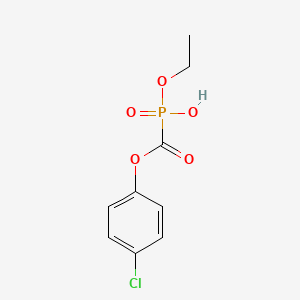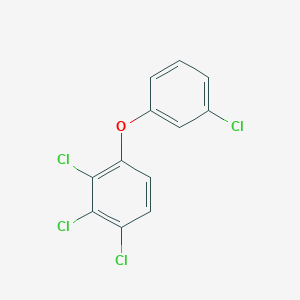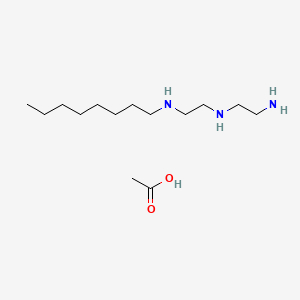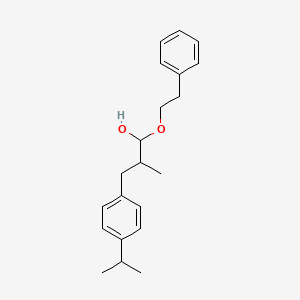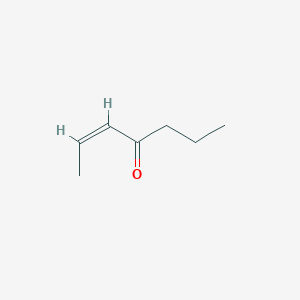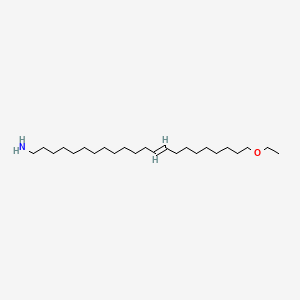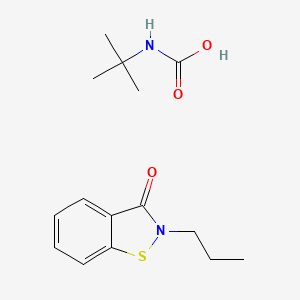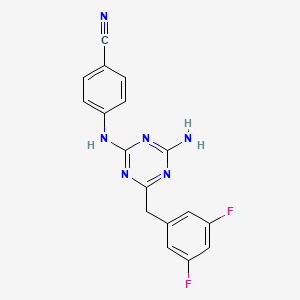![molecular formula C13H22N2O4 B15179963 1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] CAS No. 84697-12-1](/img/structure/B15179963.png)
1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two pyrrolidin-2-one rings connected by a methylene bridge, with hydroxyethyl groups attached to the nitrogen atoms of the pyrrolidinone rings
Vorbereitungsmethoden
The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the pyrrolidinone rings can be reduced to form alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can be compared with similar compounds such as:
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-thione]: Similar structure but with a thione group instead of a carbonyl group.
1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-amine]: Similar structure but with an amine group instead of a carbonyl group. The uniqueness of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84697-12-1 |
|---|---|
Molekularformel |
C13H22N2O4 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2 |
InChI-Schlüssel |
OLOQISZYVGCIPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



